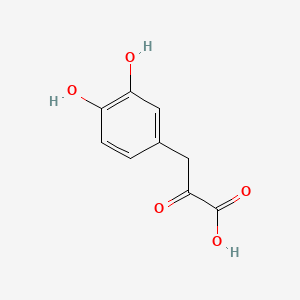

3,4-Dihydroxyphenylpyruvic acid

Description

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFFJFGLSKYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962409 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-66-4 | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving 3,4 Dihydroxyphenylpyruvic Acid

Central Metabolic Precursors

The primary molecules that serve as the starting points for the synthesis of DHPPA are the amino acids L-DOPA and, further upstream, tyrosine. These precursors undergo specific enzymatic conversions to yield DHPPA, placing it at a crossroads of several important metabolic routes.

L-DOPA, a well-known precursor to the neurotransmitter dopamine (B1211576), is the most direct precursor to DHPPA. researchgate.net The conversion of L-DOPA to DHPPA involves the removal of its amino group, a reaction that can be catalyzed by several distinct enzymes through different mechanisms. This transformation represents a significant branch in the metabolic fate of L-DOPA away from the main catecholamine synthesis pathway. researchgate.net

The transformation of the amino acid L-DOPA into its corresponding α-keto acid, DHPPA, is a critical metabolic step mediated by a variety of enzymes. These enzymatic processes primarily involve the deamination or transamination of L-DOPA.

Table 1: Key Enzymes in the Conversion of L-DOPA to DHPPA

| Enzyme Type | Specific Enzyme Example(s) | Source Organism(s) | Reaction Type |

| L-amino acid deaminase (LAAD) | CmLAAD, PmLAAD | Cosenzaea myxofaciens, Proteus mirabilis | Oxidative Deamination |

| DOPA decarboxylase (AADC) | Aromatic L-amino acid decarboxylase | Mammalian Tissues | Side Reaction (Abortive Transamination) |

| Aminotransferase | Aromatic aminotransferase, TyrB | Clostridium sporogenes, Escherichia coli | Transamination |

Tyrosine and 4-Hydroxyphenylpyruvic Acid as Upstream Intermediates

Conversion of 4-Hydroxyphenylpyruvic Acid to DHPPA

The biosynthesis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) can be achieved through the enzymatic modification of a precursor molecule, 4-Hydroxyphenylpyruvic acid (4-HPPA). This conversion is a critical step in the metabolic pathways of certain organisms, leading to the formation of various bioactive compounds. The process involves the introduction of a second hydroxyl group onto the phenyl ring of 4-HPPA.

The hydroxylation of the aromatic ring is catalyzed by a class of enzymes known as monooxygenases. Specifically, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) is a two-component flavin-dependent monooxygenase that has been identified for its ability to catalyze the ortho-hydroxylation of various phenolic compounds. nih.govnih.gov This enzyme system is composed of an oxygenase component (HpaB) and a reductase component (HpaC). nih.govuniprot.org

The enzyme from Escherichia coli, often referred to as EcHpaBC, facilitates the conversion by adding a hydroxyl group at the C3 position of the phenyl ring of 4-hydroxyphenylacetate, a structurally similar compound, to produce 3,4-dihydroxyphenylacetate. uniprot.orgwikipedia.org The catalytic mechanism involves the reductase component (HpaC) using NADH or NADPH to reduce a flavin cofactor (FAD or FMN). nih.govwikipedia.org This reduced flavin is then used by the oxygenase component (HpaB) to activate molecular oxygen, leading to the hydroxylation of the substrate. nih.gov While the primary substrate described for this enzyme is 4-hydroxyphenylacetate, its broad substrate specificity for phenolic compounds suggests its role in the hydroxylation of 4-hydroxyphenylpyruvic acid to yield this compound. nih.govnih.gov

Conversion and Derivatives of this compound

Once formed, this compound serves as a key intermediate that can be further converted into other biologically significant molecules. One of the most notable derivatives is 3,4-dihydroxyphenyllactic acid.

3,4-Dihydroxyphenyllactic acid, commonly known as Danshensu (DSS), is a major water-soluble bioactive compound found in the traditional Chinese medicine Danshen (Salvia miltiorrhiza). jiangnan.edu.cn The formation of Danshensu from DHPPA occurs through a reduction reaction where the keto group in the pyruvic acid side chain of DHPPA is converted into a hydroxyl group. nih.gov This biocatalytic conversion is of significant interest as it can produce specific stereoisomers of Danshensu with high purity. nih.gov

The reduction of DHPPA to Danshensu is facilitated by specific oxidoreductase enzymes that utilize cofactors such as NADH or NADPH to provide the necessary reducing equivalents. jiangnan.edu.cnnih.gov Several enzymes have been identified that can efficiently catalyze this reaction, including D-lactate dehydrogenase and hydroxyphenylpyruvate reductase. nih.govnih.gov

D-lactate dehydrogenase (d-LDH) is an enzyme that catalyzes the stereospecific reduction of α-keto acids. nih.gov A coenzyme-nonspecific d-LDH isolated from Lactobacillus reuteri has been shown to have high activity in reducing DHPPA to produce D-Danshensu with excellent optical purity (>99% enantiomeric excess). nih.gov This enzyme can utilize both NADH and NADPH as coenzymes. nih.gov The kinetic parameters for the reduction of DHPPA by this d-LDH have been determined, highlighting its efficiency. With NADH as the coenzyme, the Michaelis-Menten constant (Km) was 0.09 mmol/L and the catalytic efficiency (kcat/Km) was 24.07 (mmol/L)-1s-1. nih.gov When using NADPH, the Km was 0.10 mmol/L and the catalytic efficiency was 1.30 (mmol/L)-1s-1. nih.gov

Hydroxyphenylpyruvate reductase (HPPR) is another key enzyme involved in the biosynthesis of tyrosine-derived natural products. frontiersin.org HPPR catalyzes the reduction of 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL). frontiersin.org A novel HPPR from Mentha x piperita has been characterized and shown to be active in the reduction of DHPPA to Danshensu using NADH as a cofactor. nih.govnih.gov This enzyme has been successfully used in a biocatalytic cascade to produce Danshensu. nih.govnih.gov In a continuous flow bioreactor system using this HPPR, conversion rates of up to 80% were achieved with a 60-minute retention time. nih.govnih.gov

Enzymatic Reduction Pathways

Transamination to L-DOPA

This compound can be converted to L-3,4-dihydroxyphenylalanine (L-DOPA) through transamination reactions nih.govsmolecule.com. This biotransformation is a key step in amino acid metabolism. In vitro studies using rat liver have shown that DHPPA is rapidly metabolized into L-DOPA nih.gov. This conversion is significant as L-DOPA is a precursor to several important neurotransmitters wikipedia.org. The transamination reaction is reversible, and DHPPA can act as a transaminase inhibitor, which may influence the metabolic fate of L-DOPA by preventing its transamination to other keto acids nih.govnih.gov.

Role in Rosmarinic Acid Biosynthesis

This compound is an intermediate in the biosynthesis of rosmarinic acid, a naturally occurring phenolic compound researchgate.netresearchgate.netfao.org. The pathway involves the reduction of this compound to 3,4-dihydroxyphenyllactic acid semanticscholar.org. This reduction is catalyzed by hydroxyphenylpyruvate reductase (HPPR) researchgate.netresearchgate.netfao.org. Although HPPR can reduce 3,4-dihydroxyphenylpyruvate (B1257639), it does so with a lower affinity compared to its primary substrate, 4-hydroxyphenylpyruvic acid nih.govsemanticscholar.org. The resulting 3,4-dihydroxyphenyllactic acid then serves as one of the two main precursors for the final synthesis of rosmarinic acid. In the terminal step of the pathway, the enzyme rosmarinic acid synthase catalyzes the esterification of 3,4-dihydroxyphenyllactic acid with caffeoyl-CoA to form rosmarinic acid wikipedia.org.

Formation of Other Dihydroxylated Phenolic Acids

Beyond its conversion to Danshensu and its role in rosmarinic acid synthesis, this compound is a precursor to other dihydroxylated phenolic acids. In rat liver, it is metabolized into conjugates of 3,4-dihydroxyphenylacetic acid and homovanillic acid nih.gov. In the fungus Aspergillus niger, metabolic pathways exist where 3,4-dihydroxyphenyl units are converted into protocatechuic acid (3,4-dihydroxybenzoic acid) mdpi.com.

Metabolic Interconnections and Pathways

Contribution to Aromatic Compound Metabolism

This compound plays a notable role in the broader context of aromatic compound metabolism smolecule.com. As an intermediate in tyrosine metabolism, it connects the pathways of amino acids with those of other specialized metabolites wikipedia.org. In fungi, metabolic pathways that process hydroxylated aromatic compounds are crucial, and compounds with 3,4-dihydroxyphenyl structures are key intermediates that are often channeled towards central metabolites like protocatechuic acid mdpi.com. The metabolism of this compound is interconnected with major metabolic hubs; its precursor, L-DOPA, is central to the synthesis of catecholamine neurotransmitters, and the related compound 4-hydroxyphenylpyruvic acid is part of the tyrosine degradation pathway that ultimately feeds into the Krebs cycle for energy production wikipedia.orgrupahealth.com.

Intersection with Endogenous Morphine Biosynthesis Pathways

The intersection of this compound (DHPPA) with the endogenous morphine biosynthesis pathway in mammals is not that of a direct intermediate, but rather a significant metabolic junction. This connection is centered on its relationship with L-3,4-dihydroxyphenylalanine (L-DOPA), a direct precursor to dopamine, which is a fundamental building block for the synthesis of morphine.

The biosynthesis of endogenous morphine in mammals shares notable similarities with the well-established pathway in the opium poppy, Papaver somniferum. nih.gov The process begins with the amino acid L-Tyrosine, which is hydroxylated to form L-DOPA. nih.govresearchgate.net L-DOPA is then decarboxylated to produce dopamine. nih.gov Dopamine serves as a critical precursor in the formation of the morphine skeleton. researchgate.netresearchgate.net

A key step in this pathway is the Pictet-Spengler condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a metabolite also derived from dopamine. nih.govnih.gov This reaction yields tetrahydropapaveroline (B182428) (THP), an early and crucial intermediate in the morphine biosynthetic pathway. nih.govoup.com Subsequent enzymatic steps convert THP through a series of intermediates, including (S)-reticuline, salutaridinol, thebaine, and codeine, ultimately leading to the formation of morphine. nih.govpnas.orgnih.gov

Table 1: Key Precursors and Intermediates in the Endogenous Morphine Biosynthesis Pathway

| Compound | Role |

|---|---|

| L-Tyrosine | Initial Precursor |

| L-DOPA | Intermediate, Precursor to Dopamine |

| Dopamine | Key Building Block, Condenses with DOPAL |

| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Dopamine Metabolite, Condenses with Dopamine |

| Tetrahydropapaveroline (THP) | Early Intermediate |

| (S)-Reticuline | Central Intermediate |

| Salutaridinol | Morphinan Intermediate |

| Thebaine | Morphinan Precursor |

| Codeine | Direct Precursor to Morphine |

| Morphine | Final Product |

DHPPA is the α-keto acid corresponding to L-DOPA, and they are linked through a reversible transamination reaction. This metabolic interplay means that DHPPA can be synthesized from L-DOPA, and conversely, L-DOPA can be formed from DHPPA. This equilibrium is a critical point of intersection with the morphine pathway.

Research has shown that DHPPA can influence the metabolic fate of L-DOPA. It acts as an inhibitor of L-DOPA's metabolism through two main actions:

Transaminase Inhibition : By inhibiting the transamination of L-DOPA, DHPPA can reduce its conversion to DHPPA, thereby preserving the L-DOPA pool.

Weak DOPA Decarboxylase Inhibition : DHPPA has been shown to be a weak inhibitor of DOPA decarboxylase, the enzyme that converts L-DOPA to dopamine. nih.gov

Studies in rats have demonstrated that when administered concurrently with L-DOPA, DHPPA can enhance the concentration of L-DOPA in serum and increase the levels of cerebral dopamine. nih.gov This "L-DOPA-sparing" effect is attributed to DHPPA's ability to inhibit alternative metabolic pathways of L-DOPA, namely transamination and, to a lesser extent, decarboxylation. nih.gov

By modulating the available concentration of L-DOPA, DHPPA indirectly influences the substrate pool for dopamine synthesis. As dopamine is an essential precursor for the downstream synthesis of tetrahydropapaveroline and subsequent morphine intermediates, the metabolic regulation exerted by DHPPA represents a significant, albeit indirect, intersection with the endogenous morphine biosynthesis pathway. nih.govnih.gov

Table 2: Enzymes and Reactions Connecting DHPPA, L-DOPA, and Dopamine

| Reaction | Substrate(s) | Enzyme(s) | Product(s) | Significance |

|---|---|---|---|---|

| Transamination | L-DOPA + α-Keto Acid | Aminotransferases | DHPPA + Amino Acid | Reversible reaction linking L-DOPA and DHPPA metabolism. |

| Decarboxylation | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine | Commits L-DOPA to the catecholamine and morphine synthesis pathways. mdpi.com |

| Oxidative Deamination | Dopamine | Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Produces the second component for THP synthesis. nih.govnih.gov |

| Condensation | Dopamine + DOPAL | (Spontaneous/Enzymatic) | Tetrahydropapaveroline (THP) | Forms the core structure leading to morphine. nih.govoup.com |

Enzymatic Interactions and Biocatalysis with 3,4 Dihydroxyphenylpyruvic Acid

Enzymes Utilizing DHPPA as a Substrate

DHPPA is recognized and transformed by several classes of enzymes, which either utilize it as a primary substrate for conversion or are inhibited by its presence. These interactions are pivotal in both natural metabolic pathways and engineered biocatalytic cascades.

DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin. Its primary function is the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine. While L-DOPA is the primary substrate, the structurally related keto acid, DHPPA, has been shown to interact with this enzyme, primarily as an inhibitor.

Research has demonstrated that 3,4-Dihydroxyphenylpyruvic acid acts as an in vitro inhibitor of DOPA decarboxylase. The inhibitory effect of DHPPA is notable, although it is significantly less potent than clinically used DDC inhibitors like carbidopa (B1219). In one study, the inhibitory activity of DHPPA was found to be approximately 1/2000th that of carbidopa and 1/10th that of L-alpha-methyldopa. This inhibitory action contributes to DHPPA's ability to spare L-DOPA from peripheral decarboxylation, which can enhance the bioavailability of L-DOPA in the brain. The marked L-DOPA-sparing effect of DHPPA observed in in vivo studies is attributed to its dual action on both transamination and decarboxylation processes.

| Compound | Relative Inhibitory Potency | Reference |

|---|---|---|

| Carbidopa | 1 (Most Potent) | |

| L-alpha-methyldopa | ~1/200 | |

| This compound (DHPPA) | ~1/2000 |

Transaminases, or aminotransferases, are PLP-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to a keto acid. This reaction is fundamental for the synthesis and degradation of amino acids. DHPPA can serve as a substrate for transaminases in the synthesis of L-DOPA. For instance, the transaminase TyrB from Escherichia coli can be utilized in a biocatalytic cascade where it facilitates the conversion of an amino donor and DHPPA into L-DOPA and a corresponding keto acid. Although some studies have noted that DHPPA can also act as a transaminase inhibitor, its role as a substrate in the reversible transamination reaction is a key step in various enzymatic pathways designed for the production of L-DOPA.

Lactate (B86563) dehydrogenases (LDHs) are oxidoreductases that catalyze the reversible conversion of pyruvate (B1213749) to lactate, using NADH or NADPH as a coenzyme. While their primary substrate is pyruvate, many LDHs exhibit broad substrate specificity and can act on other α-keto acids, including DHPPA. This reaction is of significant interest as it allows for the stereoselective synthesis of 3,4-dihydroxyphenyllactic acid (also known as Danshensu), a compound with a range of pharmacological activities.

The reduction of the prochiral ketone group in DHPPA by lactate dehydrogenases can be highly stereoselective, leading to the formation of either the D- or L-enantiomer of 3,4-dihydroxyphenyllactic acid.

D-Lactate Dehydrogenase (D-LDH): A D-lactate dehydrogenase identified from Lactobacillus reuteri (d-LDH82319) has been shown to efficiently reduce DHPPA to D-3,4-dihydroxyphenyllactic acid (d-DSS) with excellent optical purity, achieving an enantioselectivity of over 99%. This demonstrates the utility of D-LDHs for producing the D-isomer of this valuable compound.

L-Lactate Dehydrogenase (L-LDH): Enzymes with L-specificity, such as L-hydroxyisocaproate dehydrogenase, are used to synthesize the corresponding L-enantiomer, (S)-(-)-3-(3,4-dihydroxyphenyl)lactic acid. This highlights the versatility of using different stereospecific dehydrogenases to control the chirality of the final product.

The reduction of DHPPA by lactate dehydrogenases is dependent on the nicotinamide (B372718) coenzyme NADH or NADPH. The catalytic efficiency can vary depending on the specific coenzyme. For example, the d-LDH from Lactobacillus reuteri was found to be coenzyme non-specific, capable of utilizing both NADH and NADPH, although its catalytic efficiency (kcat/Km) was significantly higher with NADH.

Due to the high cost of these coenzymes, an in situ regeneration system is essential for practical biocatalytic applications. This is typically achieved by using a secondary enzyme in the reaction mixture.

Formate (B1220265) Dehydrogenase (FDH): Formate dehydrogenase is commonly used to regenerate NADH from NAD+ by oxidizing formate to carbon dioxide. This system is highly efficient as the product, CO2, is easily removed from the reaction.

Glucose Dehydrogenase (GDH): Glucose dehydrogenase is another effective enzyme for coenzyme regeneration, where it oxidizes glucose to gluconolactone, regenerating the required coenzyme for the primary reaction. In the synthesis of d-DSS from DHPPA, d-LDH and glucose dehydrogenase were successfully co-expressed to create an efficient production system.

| Coenzyme | Km (mmol L-1) | kcat (s-1) | kcat/Km ((mmol L-1)-1 s-1) | Reference |

|---|---|---|---|---|

| NADH | 0.09 | 2.17 | 24.07 | |

| NADPH | 0.10 | 0.13 | 1.30 |

Lactate Dehydrogenases (LDHs)

Enzymes Producing DHPPA

The biosynthesis of this compound is accomplished through the action of specific enzymes that catalyze the conversion of precursor molecules. These enzymes are foundational for the in vivo and in vitro production of DHPPA.

L-amino acid oxidase (L-AAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide mdpi.com. This enzymatic activity is harnessed for the production of DHPPA from L-3,4-dihydroxyphenylalanine (L-DOPA) mdpi.com.

A notable example is the L-amino acid oxidase from the venom of the Eastern diamondback rattlesnake (Crotalus adamanteus) researchgate.netresearchgate.net. This enzyme has been employed in the enzymatic synthesis of DHPPA from L-DOPA acs.org. The reaction involves the conversion of the amino group of L-DOPA to a keto group, yielding DHPPA.

Tyrosine aminotransferase (TAT) is a key enzyme in the catabolism of tyrosine. It catalyzes the transamination of L-tyrosine with α-ketoglutarate to produce 4-hydroxyphenylpyruvic acid (pHPP) and L-glutamate nih.govwikipedia.org. While TAT does not directly produce DHPPA, the pHPP it generates is a direct precursor. In certain biosynthetic pathways, pHPP can be subsequently hydroxylated to form DHPPA nih.govnih.gov.

For instance, in the biosynthesis of benzylisoquinoline alkaloids in opium poppy (Papaver somniferum), TAT is involved in the production of 4-hydroxyphenylpyruvic acid, which is a precursor to these alkaloids. This highlights the role of TAT in initiating the pathway that can lead to DHPPA formation. The sequential action of TAT and a hydroxylase can thus lead to the synthesis of DHPPA from tyrosine.

Biocatalytic Applications and Enzyme Engineering

The enzymes involved in the metabolism of this compound are increasingly being utilized in biocatalytic applications, particularly in the development of multi-enzyme cascade reactions for the synthesis of valuable derivatives.

Multi-enzyme cascade reactions offer an efficient and environmentally friendly approach to chemical synthesis by performing multiple reaction steps in a single pot, avoiding the need for intermediate purification. Several such cascades have been developed for the derivatization of DHPPA, primarily for the production of Salvianolic Acid A.

Two-Step Biocatalytic Process for Salvianolic Acid A Production:

A two-step biocatalytic process has been developed for the synthesis of Salvianolic Acid A from L-DOPA. In the first step, engineered Escherichia coli cells expressing a membrane-bound L-amino acid deaminase from Proteus vulgaris are used to convert L-DOPA to DHPPA. In the second step, the unpurified DHPPA is converted to Salvianolic Acid A by permeabilized recombinant E. coli cells co-expressing D-lactate dehydrogenase from Pediococcus acidilactici and formate dehydrogenase from Mycobacterium vaccae N10 nih.govnih.gov. Under optimized conditions, this process can achieve a yield of 96.6% from 50 mM L-DOPA nih.govnih.gov.

| Step | Enzyme(s) | Substrate | Product | Organism(s) | Optimal pH | Optimal Temperature (°C) | Yield |

| 1 | L-amino acid deaminase | L-DOPA | DHPPA | Proteus vulgaris | 7.5 - 8.0 | 37 | 97.7% |

| 2 | D-lactate dehydrogenase, Formate dehydrogenase | DHPPA | Salvianolic Acid A | Pediococcus acidilactici, Mycobacterium vaccae N10 | 5.5 | 30 | >97.7% |

Tri-enzyme Cascade for Salvianolic Acid A Production:

A whole-cell biotransformation system using a tri-enzyme cascade in Escherichia coli has been established for the production of Salvianolic Acid A from L-DOPA. This cascade consists of:

An L-amino acid deaminase mutant from Proteus mirabilis (PmLAADM2) to convert L-DOPA to DHPPA.

A phenylpyruvate reductase from Lactobacillus sp. CGMCC 9967 (LaPPR) to reduce DHPPA to Salvianolic Acid A.

A formate dehydrogenase from Candida boidinii (CbFDH) for NADH regeneration mdpi.com.

| Enzyme | Function | Organism |

| L-amino acid deaminase (PmLAADM2) | L-DOPA → DHPPA | Proteus mirabilis |

| Phenylpyruvate reductase (LaPPR) | DHPPA → Salvianolic Acid A | Lactobacillus sp. CGMCC 9967 |

| Formate dehydrogenase (CbFDH) | NADH Regeneration | Candida boidinii |

These examples of multi-enzyme cascade reactions demonstrate the power of biocatalysis and enzyme engineering in the efficient and sustainable production of valuable compounds derived from this compound.

Enzyme Screening and Characterization for DHPPA Biotransformation

The biotransformation of this compound (DHPPA) is a key step in various biosynthetic pathways, and identifying suitable enzymes for its conversion is crucial for developing efficient biocatalytic processes. Screening efforts have identified several classes of enzymes capable of acting on DHPPA, primarily reductases that convert it to 3,4-dihydroxyphenyllactic acid (also known as Danshensu or Salvianic acid A), and aminotransferases or oxidases involved in its formation from L-DOPA.

Hydroxyphenylpyruvate reductases (HPPRs) have been a significant focus of research. While their primary substrate is often 4-hydroxyphenylpyruvic acid (pHPP), studies have shown that HPPRs from various plant sources can also accept DHPPA as a substrate nih.govfrontiersin.org. For instance, HPPR was first purified from cell cultures of Coleus blumei and was later found to utilize DHPPA, alongside 3-methoxy-4-hydroxyphenylpyruvic acid nih.govfrontiersin.org. This demonstrates the substrate promiscuity of certain HPPRs, making them candidates for DHPPA biotransformation.

In the context of producing valuable pharmaceuticals like Salvianic acid A (SAA), multi-enzyme cascades involving DHPPA have been developed. These systems often employ enzymes screened for their specific activity on DHPPA. For example, the synthesis of SAA from L-DOPA involves the initial conversion of L-DOPA to the intermediate DHPPA by an L-amino acid deaminase (LAAD) or L-amino acid oxidase (L-AAO) nih.govresearchgate.net. Subsequently, DHPPA is reduced by an NADH-dependent α-keto acid reductase to yield SAA nih.gov. One such reductase identified as a rate-limiting enzyme in this process is phenylpyruvate reductase (LaPPR) from Lactobacillus sp. CGMCC 9967 nih.gov. Other enzymes utilized for the reduction of DHPPA include D-lactate dehydrogenase (D-LDH) nih.govresearchgate.net.

The formation of DHPPA from L-3,4-dihydroxyphenylalanine (L-DOPA) can also be catalyzed by enzymes such as DOPA decarboxylase, which facilitates a reaction between L-DOPA and 2-oxoglutarate to produce DHPPA and L-glutamate academicjournals.org. Furthermore, L-amino acid oxidase from the venom of Crotalus adamanteus has been used to convert L-DOPA to DHPPA researchgate.net.

A summary of enzymes screened and characterized for their interaction with this compound is presented in the table below.

| Enzyme | Source Organism/Type | Role in DHPPA Biotransformation |

| Hydroxyphenylpyruvate Reductase (HPPR) | Coleus blumei | Reduces DHPPA to 3,4-dihydroxyphenyllactic acid nih.govfrontiersin.org |

| Phenylpyruvate Reductase (LaPPR) | Lactobacillus sp. CGMCC 9967 | Reduces DHPPA to Salvianic acid A (SAA) nih.gov |

| D-lactate Dehydrogenase (D-LDH) | General | Reduces DHPPA to SAA nih.govresearchgate.net |

| L-amino acid Deaminase (LAAD) | General | Produces DHPPA from L-DOPA nih.govresearchgate.net |

| L-amino acid Oxidase (L-AAO) | Crotalus adamanteus (snake venom) | Produces DHPPA from L-DOPA researchgate.net |

| DOPA Decarboxylase | General | Produces DHPPA from L-DOPA and 2-oxoglutarate academicjournals.org |

Optimization of Enzymatic Synthesis Conditions

The efficiency of biocatalytic processes involving this compound is highly dependent on the reaction conditions. Optimization of parameters such as pH, temperature, and substrate and enzyme concentrations is critical for maximizing product yield and reaction rates.

A notable example of process optimization is the development of a self-sufficient in vitro multi-enzyme cascade for the synthesis of Danshensu (DSS) from L-DOPA, where DHPPA is a key intermediate jiangnan.edu.cn. In this system, an aromatic amino acid aminotransferase (EcTyrB) converts L-DOPA to DHPPA, which is then reduced by a D-isomer specific 2-hydroxyacid dehydrogenase (LfD2-HDH) to DSS. A glutamate (B1630785) dehydrogenase (CdgluD) is also included for cofactor regeneration jiangnan.edu.cn.

Through systematic optimization, the ideal conditions for this multi-enzyme cascade were determined. The optimal pH for the reaction was found to be 7.0, utilizing a 50 mM phosphate (B84403) buffer saline (PBS) buffer. The temperature was optimized to 35°C jiangnan.edu.cn. The concentrations of the enzymes were also fine-tuned to achieve the highest efficiency. The optimal concentrations were determined to be 0.15 U/mL for EcTyrB, 0.10 U/mL for LfD2-HDH, and 0.05 U/mL for CdgluD jiangnan.edu.cn.

Under these optimized conditions, a significant yield was achieved. Starting with 10 mM of L-DOPA, 9.20 mM of DSS was produced within 2 hours, corresponding to a space-time yield of 1.82 g L⁻¹ h⁻¹ jiangnan.edu.cn. Further investigations into substrate concentration effects revealed that at higher initial concentrations of L-DOPA (100 mM), the supplementation of α-ketoglutarate (α-KG) and NADH was necessary to further enhance the DSS concentration jiangnan.edu.cn.

The table below summarizes the optimized conditions for the enzymatic synthesis of Danshensu from L-DOPA via a DHPPA intermediate.

| Parameter | Optimal Condition |

| pH | 7.0 (in 50 mM PBS buffer) jiangnan.edu.cn |

| Temperature | 35°C jiangnan.edu.cn |

| Enzyme Concentrations | |

| EcTyrB | 0.15 U/mL jiangnan.edu.cn |

| LfD2-HDH | 0.10 U/mL jiangnan.edu.cn |

| CdgluD | 0.05 U/mL jiangnan.edu.cn |

| Initial Substrate (L-DOPA) | 10 mM jiangnan.edu.cn |

| Cofactor (NAD⁺) | 5 mM jiangnan.edu.cn |

| Co-substrate (Glutamate) | 10 mM jiangnan.edu.cn |

| Product Yield (DSS) | 9.20 mM (in 2 hours) jiangnan.edu.cn |

| Space-Time Yield | 1.82 g L⁻¹ h⁻¹ jiangnan.edu.cn |

Future Research Directions and Open Questions

Elucidation of Novel Metabolic Pathways and Enzymatic Partners

While the basic metabolic pathways involving DHPPA are partially understood, a comprehensive map of its metabolic fate is still incomplete. DHPPA is known to be an intermediate in the conversion of L-dopa. researchgate.net Future research should focus on identifying and characterizing novel enzymes and metabolic routes associated with DHPPA. For instance, studies have identified that DHPPA can be metabolized by enzymes like DOPS-aldolase, aromatic L-amino acid decarboxylase, and catechol-O-methyltransferase in the brain. nih.gov However, the relative contributions of these and potentially other undiscovered pathways in various tissues and physiological states remain to be elucidated.

A key area of investigation is the identification of new enzymatic partners that interact with DHPPA. While some enzymes like D-lactate dehydrogenase from Lactobacillus reuteri have been shown to reduce DHPPA to D-3,4-dihydroxyphenyllactic acid (d-DSS), the full spectrum of enzymes that can utilize DHPPA as a substrate is not yet known. nih.gov Exploring diverse microbial and mammalian systems could uncover novel enzymes with unique catalytic properties, offering new avenues for both understanding its biological roles and for biotechnological applications.

Table 1: Known and Potential Enzymatic Partners of DHPPA

| Enzyme/Enzyme Class | Organism/System | Reaction | Potential Significance |

| D-lactate dehydrogenase (d-LDH82319) | Lactobacillus reuteri | Reduction of DHPPA to d-DSS | Synthesis of bioactive compounds. nih.gov |

| DOPS-aldolase | Rat Brain | Metabolism of DHPPA | Major metabolic pathway in the brain. nih.gov |

| Aromatic L-amino acid decarboxylase | Rat Brain | Metabolism of DHPPA | Minor metabolic pathway in the brain. nih.gov |

| Catechol-O-methyltransferase | Rat Brain | Metabolism of DHPPA | Minor metabolic pathway in the brain. nih.gov |

| Transaminases | Various | Conversion of L-DOPA to DHPPA | Key step in amino acid metabolism. nih.gov |

| Phenylalanine dehydrogenase | Bacillus sphaericus | Conversion of L-dopa to DHPPA | Biocatalytic production of DHPPA intermediates. researchgate.net |

| Hydroxyphenylpyruvate reductase | Mentha x piperita | Reduction of DHPPA intermediates | Biocatalytic production of danshensu. researchgate.net |

Deepening Understanding of Biological Roles in Disease Pathogenesis

The involvement of DHPPA in disease pathogenesis, particularly in neurodegenerative disorders, warrants deeper investigation. While some metabolites of dopamine (B1211576), like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), are implicated in the generation of hydroxyl radicals and neuronal death in Parkinson's disease, the specific contribution of DHPPA to these processes is not fully understood. nih.gov Future studies should aim to clarify the precise role of DHPPA in the metabolic cascades that lead to neurotoxicity. This includes investigating its potential to generate reactive oxygen species, its interaction with cellular components, and its influence on protein aggregation.

Furthermore, the observation that DHPPA can enhance the cerebral concentration of L-DOPA suggests a potential modulatory role in dopamine metabolism. nih.gov Research is needed to explore how fluctuations in DHPPA levels, due to genetic or environmental factors, might impact the progression of diseases like Parkinson's. Investigating the metabolic fate of DHPPA in disease models could provide valuable insights into its pathogenic or potentially protective roles.

Exploration of Structure-Activity Relationships for Therapeutic Development

The chemical structure of DHPPA provides a foundation for the development of novel therapeutic agents. Understanding the structure-activity relationships (SAR) is crucial for designing derivatives with improved potency, selectivity, and pharmacokinetic properties. drugdesign.org For instance, the triacetylated derivative of DHPPA, triacetoxyphenylpyruvic acid (TAPPA), has been shown to have different effects on L-DOPA bioavailability compared to DHPPA itself, highlighting how structural modifications can alter biological activity. nih.gov

Future SAR studies should systematically explore modifications to the catechol ring, the pyruvic acid side chain, and other positions of the DHPPA molecule. nih.govmdpi.com This could involve synthesizing a library of analogs and evaluating their effects on specific biological targets, such as enzymes involved in neurotransmitter metabolism or pathways implicated in disease. nih.gov The goal is to identify the key structural features responsible for desired therapeutic effects, which could lead to the development of new drugs for a variety of conditions. drugdesign.org

Table 2: Potential Areas for SAR Studies of DHPPA

| Structural Moiety | Potential Modifications | Desired Outcomes |

| Catechol Ring | Hydroxyl group substitution, methylation, halogenation | Enhanced antioxidant activity, altered receptor binding, improved metabolic stability. |

| Pyruvic Acid Side Chain | Esterification, amidation, reduction to lactic acid | Increased cell permeability, altered enzyme inhibition, prodrug development. nih.gov |

| α-Keto Group | Reduction, conversion to oxime or hydrazone | Modified reactivity, altered target specificity. |

Advancements in Biocatalytic Production and Green Synthesis Strategies

The development of efficient and environmentally friendly methods for producing DHPPA and its derivatives is a key area for future research. asianpubs.orgresearchgate.net Traditional chemical synthesis methods can be low-yielding and rely on harsh reagents. asianpubs.org Biocatalysis offers a promising alternative, utilizing enzymes to perform specific chemical transformations under mild conditions. researchgate.net

Recent advancements have demonstrated the use of enzymes like phenylalanine dehydrogenase and hydroxyphenylpyruvate reductase in biocatalytic cascades to produce DHPPA intermediates and related compounds. researchgate.net Future work should focus on discovering and engineering more efficient and stable enzymes for these processes. digitellinc.com This includes developing whole-cell biocatalysts that can perform multi-step syntheses, eliminating the need for costly enzyme purification. researchgate.net Furthermore, integrating these biocatalytic steps into flow chemistry systems could enable continuous and scalable production. researchgate.net The development of greener synthesis routes, such as using Pd/C catalysts to replace toxic mercury-based catalysts, is also a critical endeavor. asianpubs.orgasianpubs.org

Integration of Multi-omics Data for Systems-Level Understanding

To gain a holistic understanding of DHPPA's role in biology, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov A systems-level approach can reveal complex regulatory networks and pathways that are not apparent from studying single components in isolation. nih.gov

Future research should employ multi-omics strategies to analyze the effects of DHPPA in different biological systems. For example, by combining metabolomic profiling with transcriptomic and proteomic analyses, researchers can identify the genes and proteins that are affected by changes in DHPPA levels. This can help to uncover novel biological functions and mechanisms of action. Integrating these datasets into network models can provide a comprehensive picture of the regulatory landscape and identify key nodes and pathways that are influenced by DHPPA. nih.govnih.gov This systems-level understanding will be invaluable for elucidating its role in health and disease and for identifying new therapeutic targets.

Q & A

Q. What are the common synthetic pathways for DHPPA in laboratory settings?

2.

- Methodological Answer : DHPPA is often synthesized via enzymatic routes or chemical oxidation:

- Enzymatic synthesis : Hydroxyphenylpyruvate reductase catalyzes the reduction of 4-hydroxyphenylpyruvate to DHPPA in Coleus blumei cell cultures .

- Chemical synthesis : Oxidative decarboxylation of tyrosine derivatives using metal catalysts (e.g., Fe³⁺) under acidic conditions.

Advanced Research Questions

Q. How does solvent polarity influence the antioxidant activity of DHPPA, and what computational models predict this?

- Methodological Answer : Solvent effects are studied using density functional theory (DFT) and time-dependent DFT (TD-DFT). Key findings include:

- Polar solvents (e.g., water) enhance hydrogen atom transfer (HAT) efficiency due to stabilization of transition states.

- Nonpolar solvents favor electron transfer (ET) mechanisms .

- Data Table :

| Solvent | Dielectric Constant | Dominant Antioxidant Mechanism | ΔG (kcal/mol) | Reference |

|---|---|---|---|---|

| Water | 80.1 | HAT | -12.3 | |

| Acetone | 20.7 | ET | -8.9 |

- Recommended Models : The SMD solvation model (density-based continuum solvation) accurately predicts solvent effects on redox potentials .

Q. What role does DHPPA play in the biosynthesis of rosmarinic acid, and how can enzyme kinetics be optimized for its production?

- Methodological Answer : DHPPA is a key intermediate in rosmarinic acid biosynthesis:

- Pathway : DHPPA + 4-hydroxyphenyllactic acid → Rosmarinic acid (catalyzed by rosmarinic acid synthase) .

- Enzyme Optimization :

- Substrate specificity : Rosmarinic acid synthase shows higher affinity for DHPPA (Km = 0.12 mM) compared to analogs.

- pH dependence : Optimal activity at pH 7.5–8.0 .

- Experimental Design : Use stopped-flow kinetics to measure catalytic efficiency (kcat/Km) under varying pH and temperature conditions.

Q. How can computational methods resolve contradictions in DHPPA’s reported molecular formulas (e.g., C₈H₆O₅ vs. C₉H₈O₅)?

- Methodological Answer : Discrepancies arise from salt forms or analytical errors. To resolve:

- High-resolution MS (HRMS) : Confirm molecular formula (observed m/z 196.0372 for C₉H₈O₅ vs. theoretical 196.0375) .

- X-ray crystallography : Resolves atomic connectivity, confirming the pyruvic acid side chain .

Data Contradictions and Resolution

- Molecular Formula Conflict : and report C₉H₈O₅ , while and cite C₈H₆O₅ . HRMS and crystallographic data confirm C₉H₈O₅ as correct, with discrepancies likely due to typographical errors or salt forms (e.g., monosodium salt in ) .

Safety and Handling in Research

Q. What precautions are necessary when handling DHPPA in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation) .

- Storage : In airtight containers under inert gas (N₂) at 4°C to prevent oxidation .

- Waste disposal : Incinerate at approved facilities to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.